4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate is a chemical compound that features a tert-butyldimethylsilyloxy group attached to a butyl chain, which is further connected to a 4-nitrophenyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an inert atmosphere, often using solvents like methylene chloride . The carbonate group can be introduced through a reaction with 4-nitrophenyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of protective groups and selective reagents is crucial to avoid unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding alcohol and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate involves the cleavage of the carbonate group under specific conditions, leading to the release of the active hydroxyl compound. This process can be triggered by nucleophilic attack or hydrolysis . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Tert-butyldimethylsilyloxy)methylbenzene: Similar in structure but lacks the carbonate group.
4-(Tert-butyldimethylsilyloxy)phenylboronic acid: Contains a boronic acid group instead of the carbonate group.
Uniqueness
4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate is unique due to its combination of a silyl-protected hydroxyl group and a nitrophenyl carbonate group. This dual functionality allows for selective reactions and applications in various fields .
Eigenschaften
Molekularformel |
C17H27NO6Si |
---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C17H27NO6Si/c1-17(2,3)25(4,5)23-13-7-6-12-22-16(19)24-15-10-8-14(9-11-15)18(20)21/h8-11H,6-7,12-13H2,1-5H3 |
InChI-Schlüssel |
XYOBWPJVGUEKGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.